molecular formula C13H20N2O B14838668 2-Cyclopropoxy-N1,N1,N3,N3-tetramethylbenzene-1,3-diamine

2-Cyclopropoxy-N1,N1,N3,N3-tetramethylbenzene-1,3-diamine

Cat. No.: B14838668
M. Wt: 220.31 g/mol
InChI Key: GSMKKOCKNHFBRN-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-N1,N1,N3,N3-tetramethylbenzene-1,3-diamine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.314 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a benzene ring substituted with two N,N,N3,N3-tetramethyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-N1,N1,N3,N3-tetramethylbenzene-1,3-diamine typically involves the reaction of cyclopropyl alcohol with N1,N1,N3,N3-tetramethylbenzene-1,3-diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems to achieve higher yields and consistent quality. The use of high-throughput screening and optimization of reaction conditions is common in industrial settings to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-N1,N1,N3,N3-tetramethylbenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

2-Cyclopropoxy-N1,N1,N3,N3-tetramethylbenzene-1,3-diamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-N1,N1,N3,N3-tetramethylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate specific signaling pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopropoxy group in this compound imparts unique chemical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific research applications where these properties are advantageous .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-cyclopropyloxy-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine

InChI

InChI=1S/C13H20N2O/c1-14(2)11-6-5-7-12(15(3)4)13(11)16-10-8-9-10/h5-7,10H,8-9H2,1-4H3

InChI Key

GSMKKOCKNHFBRN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)N(C)C)OC2CC2

Origin of Product

United States

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